molecular formula C17H16ClNO4S B13952209 2-Fmoc-amino ethanesulfonyl chloride

2-Fmoc-amino ethanesulfonyl chloride

Cat. No.: B13952209
M. Wt: 365.8 g/mol
InChI Key: MKIMMLAKRPUKFX-UHFFFAOYSA-N
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Description

2-Fmoc-amino ethanesulfonyl chloride: is a chemical compound widely used in organic synthesis, particularly in the field of peptide chemistry. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during chemical reactions . This protecting group is base-labile, meaning it can be removed under basic conditions, making it highly useful in solid-phase peptide synthesis (SPPS).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fmoc-amino ethanesulfonyl chloride typically involves the radical addition of N-Fmoc allylamine and xanthates, followed by oxidative chlorination with N-chlorosuccinimide and hydrochloric acid . This method is efficient and yields the desired product in good to excellent yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fmoc-amino ethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or alcohols under mild conditions.

    Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Reactions: Yield sulfonamides or sulfonate esters.

    Oxidation Reactions: Produce sulfonic acids.

    Reduction Reactions: Result in sulfinic acids.

Scientific Research Applications

2-Fmoc-amino ethanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fmoc-amino ethanesulfonyl chloride primarily involves the protection of amine groups during chemical synthesis. The Fmoc group is introduced to the amine group, protecting it from unwanted reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions . This process is crucial in solid-phase peptide synthesis, where the stepwise assembly of peptides requires selective protection and deprotection of functional groups .

Comparison with Similar Compounds

Uniqueness: 2-Fmoc-amino ethanesulfonyl chloride is unique due to its sulfonyl chloride group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the synthesis of sulfonopeptides and other sulfonamide-containing compounds .

Properties

Molecular Formula

C17H16ClNO4S

Molecular Weight

365.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 2-amino-3-chlorosulfonylpropanoate

InChI

InChI=1S/C17H16ClNO4S/c18-24(21,22)10-16(19)17(20)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2

InChI Key

MKIMMLAKRPUKFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CS(=O)(=O)Cl)N

Origin of Product

United States

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